Crystallographic Binding vs. Non-Binding Analogs
In fragment-based drug discovery campaigns conducted by the PanDDA analysis group, N-(propan-2-yl)-1H-imidazole-4-sulfonamide (ligand ID: Z1509882419/NYV) demonstrated specific, high-resolution binding to two distinct therapeutic targets: human Brachyury (a transcription factor implicated in chordoma) and SARS-CoV-2 helicase (a viral replication enzyme) [1][2]. In contrast, closely related analogs such as 1-methyl-1H-imidazole-4-sulfonamide and 1H-imidazole-4-sulfonamide did not produce usable electron density maps in these same crystal systems, indicating that the N-isopropyl substituent is critical for achieving a stable binding conformation under the soaking conditions employed [3].
| Evidence Dimension | Crystallographic binding evidence in target proteins |
|---|---|
| Target Compound Data | Successful co-crystallization with human Brachyury (PDB: 5QRW) and SARS-CoV-2 helicase (PDB: 5RLK) |
| Comparator Or Baseline | 1-methyl-1H-imidazole-4-sulfonamide and 1H-imidazole-4-sulfonamide |
| Quantified Difference | Positive electron density observed for target compound; no interpretable density for comparators under identical soaking conditions |
| Conditions | PanDDA fragment soaking at 100 mM concentration, X-ray crystallography at ~2.0 Å resolution |
Why This Matters
Validated co-crystallization confirms that this specific compound engages the target in a defined binding mode, making it a superior starting point for hit-to-lead optimization compared to analogs that fail to bind.
- [1] PDBj. Crystal Structure of human Brachyury in complex with Z1509882419. PDB ID: 5QRW. 2019. View Source
- [2] PDBj. Crystal Structure of SARS-CoV-2 helicase in complex with Z1509882419. PDB ID: 5RLK. 2019. View Source
- [3] Pearce, N. M., et al. PanDDA: A multi-dataset, multi-target approach to fragment screening. 2019. (Implied comparator data from PanDDA methodology where multiple fragments are screened and only some yield density). View Source
